molecular formula C10H13IO3S B13032394 1-(tert-Butylsulfonyl)-2-iodosylbenzene

1-(tert-Butylsulfonyl)-2-iodosylbenzene

Katalognummer: B13032394
Molekulargewicht: 340.18 g/mol
InChI-Schlüssel: XWEUSGHBSSSDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butylsulfonyl)-2-iodosylbenzene is a hypervalent iodine compound that has gained attention in synthetic chemistry due to its unique reactivity and stability. This compound features an iodine atom in a +3 oxidation state, which allows it to participate in various oxidation reactions. The presence of the tert-butylsulfonyl group enhances its solubility and stability compared to unsubstituted iodosylbenzene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 1-(tert-Butylsulfonyl)-2-iodosylbenzene typically involves the oxidation of 2-(tert-butylsulfonyl)iodobenzene. One common method is the aerobic oxidation of aryl iodides using catalysts that facilitate C-H bond oxidation . This method avoids impurities and provides a stable product. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butylsulfonyl)-2-iodosylbenzene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed from the epoxidation of alkenes.

    Hydroxylated Compounds: Resulting from hydroxylation reactions.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butylsulfonyl)-2-iodosylbenzene is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(tert-Butylsulfonyl)-2-iodosylbenzene involves the transfer of oxygen atoms to substrates, facilitated by the hypervalent iodine center. This process often involves the formation of reactive intermediates that can participate in further chemical transformations . The tert-butylsulfonyl group stabilizes the compound and enhances its reactivity by providing steric and electronic effects.

Eigenschaften

Molekularformel

C10H13IO3S

Molekulargewicht

340.18 g/mol

IUPAC-Name

1-tert-butylsulfonyl-2-iodosylbenzene

InChI

InChI=1S/C10H13IO3S/c1-10(2,3)15(13,14)9-7-5-4-6-8(9)11-12/h4-7H,1-3H3

InChI-Schlüssel

XWEUSGHBSSSDCM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1I=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.